1-(4-Isopropylphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
6-methoxy-1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-13(2)14-4-6-15(7-5-14)20-19-21(27)17-9-8-16(29-3)12-18(17)30-22(19)23(28)26(20)24-25-10-11-31-24/h4-13,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDICJIBKXILPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Isopropylphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article aims to synthesize available research findings related to its biological activity, including antibacterial effects, antioxidant properties, and other pharmacological applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a chromeno-pyrrole framework and thiazole moiety. The synthesis of such compounds has been explored extensively, with methodologies focusing on multicomponent reactions that yield high purity and yield rates. For instance, one study achieved a success rate of 92% in synthesizing diversified libraries of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. The incorporation of thiazole and isopropyl groups has been shown to enhance antibacterial efficacy against various strains of bacteria.
Table 1: Antibacterial Activity Against Different Bacterial Strains
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 8 | 9 |
| B. subtilis | 7.5 | 8 |
| S. epidermidis | 7 | 6 |
This table illustrates the promising antibacterial activity observed in related compounds with similar structural characteristics .
Antioxidant Activity
Compounds within the chromeno-pyrrole class have demonstrated antioxidant properties. These activities are attributed to their ability to scavenge free radicals and inhibit oxidative stress markers in various biological systems. The antioxidant mechanisms are crucial for developing therapeutic agents aimed at combatting oxidative stress-related diseases .
Other Pharmacological Activities
The biological activities extend beyond antibacterial and antioxidant effects. Some derivatives have been reported to act as glucokinase activators and mimetics of glycosaminoglycans, which may have implications in metabolic regulation and cellular signaling pathways . Additionally, there is evidence suggesting that these compounds could inhibit viral proteases, making them potential candidates for antiviral drug development against pathogens like SARS-CoV-2 .
Case Studies
Several case studies have investigated the pharmacological profiles of compounds similar to the target molecule:
- Study on Antibacterial Efficacy : A study evaluated a series of thiazole-containing compounds for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl group significantly influenced the antibacterial potency, with isopropyl substitutions enhancing activity against resistant strains .
- Antioxidant Evaluation : Another research focused on the antioxidant capabilities of chromeno-pyrrole derivatives, demonstrating significant inhibition of lipid peroxidation in vitro models. The study concluded that these compounds could serve as effective antioxidants in food preservation and health supplements .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Chromeno-Pyrrole Family
The compound shares its core scaffold with 223 derivatives synthesized via the same multicomponent approach . Key structural variations among analogues include:
- Substituent Diversity :
- Position 1 : Aryl groups (e.g., 4-isopropylphenyl in the target compound vs. other aryl or heteroaryl groups).
- Position 2 : Heterocyclic moieties (e.g., thiazol-2-yl vs. pyridyl, furyl, or alkyl chains).
- Position 6 : Methoxy vs. hydroxyl, nitro, or halide groups.
- Functionalization Potential: The chromeno-pyrrole core can undergo further transformations, such as cyclization with hydrazine hydrate to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones . This reactivity distinguishes it from simpler pyrrolidine or pyranone derivatives.
Thiazole-Containing Heterocycles
The thiazol-2-yl group in the target compound contrasts with fused thiazolo-pyrimidine systems (e.g., compound 6 and 7 in ). These systems exhibit higher structural complexity due to additional fused rings, which may enhance binding affinity but reduce synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
